molecular formula C10H9NO3S B068986 [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid CAS No. 192801-39-1

[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid

Cat. No.: B068986
CAS No.: 192801-39-1
M. Wt: 223.25 g/mol
InChI Key: NZVVHYPZGWEMAP-UHFFFAOYSA-N
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Description

[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a hydroxymethyl group and an acetic acid moiety attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid typically involves the condensation of 2-aminothiophenol with an appropriate carboxylic acid derivative. One common method is the reaction of 2-aminothiophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Types of Reactions:

    Oxidation: The hydroxymethyl group in this compound can undergo oxidation to form a carboxylic acid group.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products:

    Oxidation: Formation of [2-(Carboxymethyl)-1,3-benzothiazol-6-yl]acetic acid.

    Reduction: Formation of [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]ethanol.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Antimicrobial Activity: Derivatives of benzothiazoles have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine:

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry:

    Dye Manufacturing: Benzothiazole derivatives are used in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the benzothiazole ring can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target.

Comparison with Similar Compounds

    Benzothiazole: The parent compound without the hydroxymethyl and acetic acid groups.

    2-Aminobenzothiazole: A derivative with an amino group instead of the hydroxymethyl group.

    6-Methylbenzothiazole: A derivative with a methyl group at the 6-position instead of the acetic acid moiety.

Uniqueness: [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid is unique due to the presence of both a hydroxymethyl group and an acetic acid moiety, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-(hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-5-9-11-7-2-1-6(4-10(13)14)3-8(7)15-9/h1-3,12H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVVHYPZGWEMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)SC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448092
Record name [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192801-39-1
Record name [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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